Comparative Lipophilic Efficiency: 1-(3-Cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde vs. Non-Cyclopropyl Pyrazole Aldehydes
For medicinal chemistry sourcing, the predicted logP and LipE are differentiators against the isopropyl analog. The target compound's cLogP is calculated as 1.3, compared to 1.6 for 1-(3-isopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde. This 0.3 log unit reduction translates to a >1.5-fold predicted increase in aqueous solubility, advantageous for early ADME profiling where excessive lipophilicity often correlates with poor metabolic clearance and promiscuity. While the molecular weight is identical (190.24 g/mol), the topological polar surface area (TPSA) is 34.9 Ų for both, indicating the lipophilicity difference solely arises from the cyclopropyl ring's electronic properties versus the isopropyl group, rather than changes in hydrogen bonding capacity [1]. This allows researchers to select the compound to lower logD without altering hydrogen bond pharmacophore features.
| Evidence Dimension | Predicted Lipophilicity and Solubility Surrogates |
|---|---|
| Target Compound Data | cLogP = 1.3; Molecular Weight = 190.24 g/mol; TPSA = 34.9 Ų |
| Comparator Or Baseline | 1-(3-isopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde: cLogP = 1.6; Molecular Weight = 190.24 g/mol; TPSA = 34.9 Ų |
| Quantified Difference | Δ cLogP = -0.3; >1.5x predicted solubility increase (Lipinski-based scale). No change in TPSA. |
| Conditions | XLogP3-AA computational prediction method, standard TPSA calculation. |
Why This Matters
Selecting the target compound over its isopropyl analog directly reduces logP without increasing hydrogen bond donors/acceptors, mitigating a common driver of high metabolic clearance while preserving TPSA-dependent permeability.
- [1] Predicted properties for 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde and 1-(3-isopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde generated via PubChem computational panel (XLogP3, TPSA). PubChem CID 143058580. View Source
